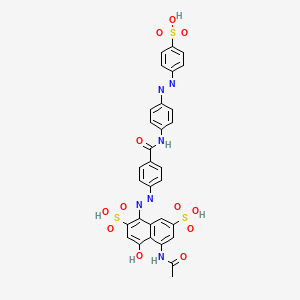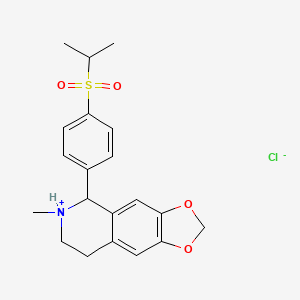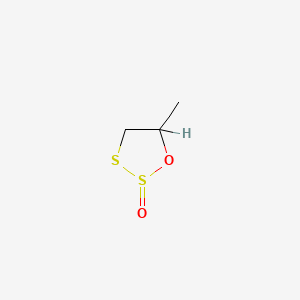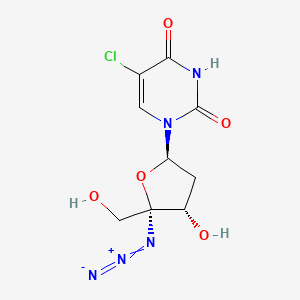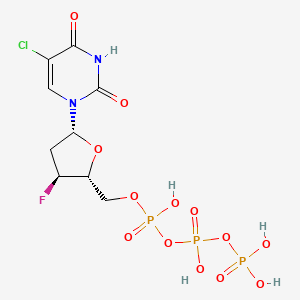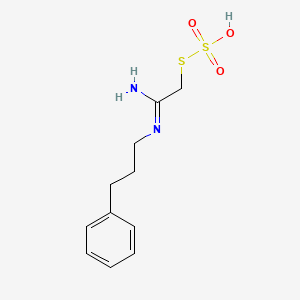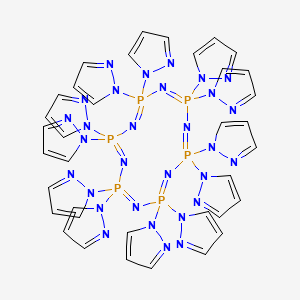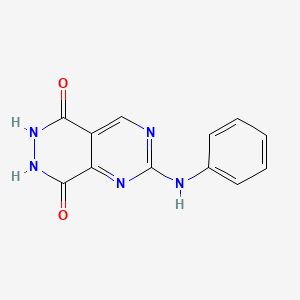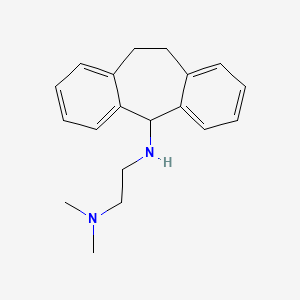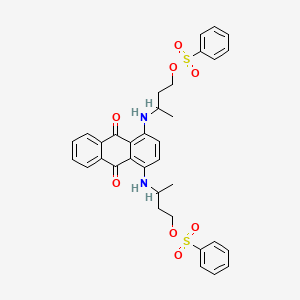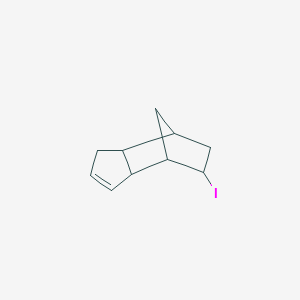
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-1H-4,7-methanoindene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene derivatives with different functional groups.
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 5-Iodo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is used as a building block for the synthesis of more complex molecules
Propiedades
Número CAS |
6316-17-2 |
|---|---|
Fórmula molecular |
C10H13I |
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
9-iodotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13I/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
Clave InChI |
CHAPJYVONOIHHP-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C3CC2C(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




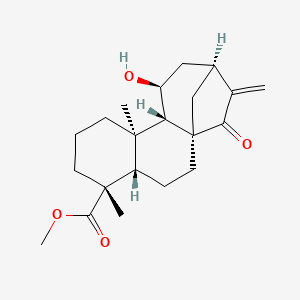
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
